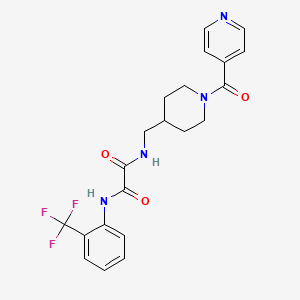

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-1-2-4-17(16)27-19(30)18(29)26-13-14-7-11-28(12-8-14)20(31)15-5-9-25-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXZORKBIHOZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

this compound interacts with its target, the c-KIT kinase, by inhibiting its activity . This inhibition effectively affects c-KIT-mediated signaling pathways .

Biochemical Pathways

The inhibition of c-KIT kinase by this compound affects various biochemical pathways. These pathways are involved in cell proliferation and survival, and their disruption can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It has been reported that the compound possesses acceptable bioavailability , which suggests that it can be effectively absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . These effects are a result of the compound’s inhibition of c-KIT kinase and the subsequent disruption of related signaling pathways .

Biological Activity

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews its biological activity, synthesizing findings from various studies and clinical evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : A six-membered ring containing nitrogen.

- Isonicotinoyl group : Derived from isonicotinic acid, contributing to its pharmacological properties.

- Trifluoromethyl phenyl moiety : Enhances lipophilicity and biological activity.

Biological Activity Overview

The compound has shown significant biological activities, particularly in cancer research. Its mechanism primarily involves inhibition of specific kinases associated with tumor growth and proliferation.

Key Findings from Research Studies

- Kinase Inhibition : The compound has been identified as a selective inhibitor of c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). It demonstrated a high selectivity score in kinome profiling, indicating minimal off-target effects .

- Antiproliferative Effects : In vitro studies revealed that the compound exhibited potent antiproliferative activity against GIST cell lines (GI50 values of 0.021 μM for GIST-T1 and 0.043 μM for GIST-882), effectively inducing apoptosis and cell cycle arrest .

- In Vivo Efficacy : In xenograft models, the compound significantly suppressed tumor growth without apparent toxicity, suggesting favorable pharmacokinetic properties such as acceptable bioavailability (36%) and safety profile .

Case Study 1: GIST Cell Lines

A detailed study assessed the efficacy of this compound against GIST cell lines:

- Objective : To evaluate antiproliferative effects.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : The compound showed significant dose-dependent inhibition of cell proliferation, confirming its potential as a therapeutic agent.

Case Study 2: Selectivity Profiling

Another investigation focused on the selectivity of the compound against a panel of kinases:

- Objective : To determine off-target effects.

- Methodology : KinomeScan profiling was employed.

- Results : The compound exhibited an S score of 0.01, indicating high selectivity for c-KIT over other kinases, thus minimizing potential side effects associated with non-selective inhibitors .

Data Tables

| Study | Cell Line | GI50 (μM) | Selectivity Score | Bioavailability (%) |

|---|---|---|---|---|

| Study 1 | GIST-T1 | 0.021 | 0.01 | 36 |

| Study 2 | GIST-882 | 0.043 | 0.01 | 36 |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield :

- Piperidine/pyrrolidine-containing oxalamides (e.g., compounds 15, 20) exhibit moderate to high yields (53–56%), suggesting stable intermediates during synthesis .

- Halogenated aryl groups (e.g., 3-chloro-5-fluorophenyl in compound 23) correlate with lower yields (23–35%), likely due to steric hindrance or reactivity challenges .

Trifluoromethyl Positioning: The target compound’s 2-(trifluoromethyl)phenyl group differs from compound 20’s 4-(trifluoromethyl)phenyl.

Heterocyclic vs. Aromatic Moieties: Thiazolyl-piperidine/pyrrolidine substituents (compounds 15, 20) improve solubility and bioactivity (e.g., antiviral activity ). Isonicotinoyl (pyridine-4-carbonyl) in the target compound may offer superior π-stacking compared to acetyl or hydroxymethyl groups in analogs .

Key Observations:

Antiviral Activity: Compound 20 and BNM-III-170 demonstrate that oxalamides with piperidine/indenyl groups and halogenated aryl substituents are potent against HIV . The target compound’s isonicotinoyl group may mimic CD4-receptor interactions similarly.

Receptor Specificity :

- Substituents like methoxybenzyl (S336) or isoindolin-dione (GMC-3) shift activity toward taste receptors or microbial targets, highlighting the scaffold’s versatility .

Enzyme Inhibition :

- Cytochrome P450 4F11-activated oxalamides (e.g., compound 16) suggest that trifluoromethyl or chlorophenyl groups enhance enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.